Structural Comparison to a PDB Co-crystallized EphA3 Kinase Inhibitor
The most structurally characterized analog is 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (PDB Ligand 25Q), co-crystallized with the EphA3 kinase domain [1]. The target compound, CAS 579442-78-7, differs at two key positions: it possesses a 1-phenyl group instead of a 3-methoxyphenyl group, and an N-propyl amide instead of a free amide. This is a direct structural comparison, but no quantitative binding or functional data exist for CAS 579442-78-7 itself.
| Evidence Dimension | Ligand-target co-crystal structure presence |
|---|---|
| Target Compound Data | No published X-ray structure or binding data for Eph kinases. |
| Comparator Or Baseline | PDB Ligand 25Q (2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide) co-crystallized with EphA3 (PDB: 4P4C). |
| Quantified Difference | Qualitative structural difference. Key pharmacophoric points are modified, suggesting a different binding profile. |
| Conditions | X-ray crystallography, EphA3 catalytic domain [1]. |
Why This Matters
The absence of structural data for the target compound means any inference of its binding mode to Eph kinases, or any other target, is speculative and procurement cannot be justified on this basis.
- [1] PDB entry 4P4C. Human EphA3 Kinase domain in complex with quinoxaline derivatives. View Source
